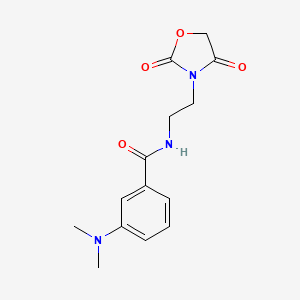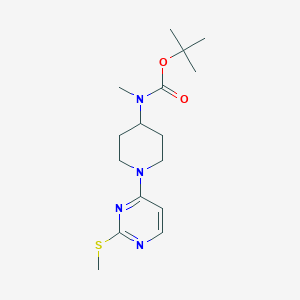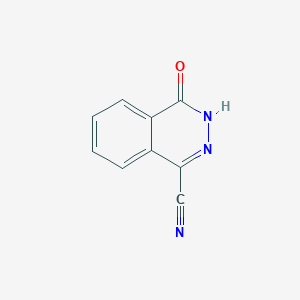
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potassium Channel Modulation in Migraine Treatment
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide derivatives, such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, have been identified as orally bioavailable KCNQ2 potassium channel openers. These compounds have shown significant activity in rat models of migraine by reducing the number of cortical spreading depressions induced by potassium chloride, which is a notable advancement in the treatment of migraine (Wu et al., 2003).
Pharmacological Activities in Inflammation
A series of substituted pyrazole derivatives, synthesized using N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material, demonstrated significant anti-inflammatory activities. These compounds, due to their pharmacological profile, have potential in the development of new therapeutic agents for inflammatory diseases (Abdulla et al., 2014).
Anticonvulsant Properties
The synthesis of new 3-aminopyrroles, starting from acetophenone and glycine derivatives, has been explored for their anticonvulsant activity. These compounds exhibit considerable activity with a lack of neurotoxicity, making them promising candidates for treating seizures. This demonstrates the broad therapeutic potential of this compound derivatives in neurological conditions (Unverferth et al., 1998).
Memory Enhancement Research
Compounds like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to this compound, have shown potential as memory enhancers. These compounds inhibit acetylcholinesterase, indicating their usefulness in treating cognitive disorders such as Alzheimer's disease (Piplani et al., 2018).
Antifungal Applications
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species highlights the potential of this compound derivatives in treating fungal infections. These compounds have shown considerable in vitro and in vivo efficacy, underlining their potential in antifungal therapy (Bardiot et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can interact with their targets and cause significant changes . For instance, some compounds can inhibit the activity of certain enzymes, leading to a decrease in the production of specific biochemicals .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological effects, such as inhibiting the growth of certain types of cells or affecting the function of specific proteins .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-14(22)15-5-7-17(8-6-15)20-19(23)16-3-2-4-18(13-16)27(24,25)21-9-11-26-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGIDDRCVFODKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)



![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2366346.png)
![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)


![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)

